molecular formula C26H30O13 B183306 Neolicuroside CAS No. 120926-46-7

Neolicuroside

Cat. No. B183306
CAS RN: 120926-46-7
M. Wt: 550.5 g/mol
InChI Key: VMMVZVPAYFZNBM-KVFWHIKKSA-N
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Description

Neolicuroside, also known as Isoliquiritin apioside, is a chalcone glycoside structurally related to steroidal saponins . This bioactive plant metabolite is commonly derived from the roots of Glycyrrhiza Sp. plants and has demonstrated anti-inflammatory, anti-tussive, anti-tumor, antigenotoxic, anti-diabetic, and antioxidant properties .


Molecular Structure Analysis

Neolicuroside has an empirical formula of C26H30O13 and a molecular weight of 550.51 . The InChI code for Neolicuroside is 1S/C26H30O13/c27-10-19-20(32)21(33)22(39-25-23(34)26(35,11-28)12-36-25)24(38-19)37-15-5-1-13(2-6-15)3-8-17(30)16-7-4-14(29)9-18(16)31/h1-9,19-25,27-29,31-35H,10-12H2/b8-3+/t19-,20-,21+,22-,23+,24-,25+,26-/m1/s1 .


Physical And Chemical Properties Analysis

Neolicuroside is a solid substance with an assay of ≥85% (LC/MS-ELSD). It should be stored at a temperature of −20°C . It is a white powder, soluble in methanol, ethanol, DMSO, and other organic solvents .

Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of Isoliquiritin apioside, focusing on its unique applications:

Anti-Metastatic and Anti-Angiogenic Abilities

Isoliquiritin apioside has demonstrated significant potential in inhibiting the metastasis and angiogenesis of malignant cancer cells and endothelial cells (ECs), without exhibiting cytotoxicity .

Inhibition of MMP9 Activity and MAPK/NF-κB Activation

The compound has been shown to significantly reduce PMA-induced MMP9 activity and suppress the activation of MAPK and NF-κB pathways, which are critical in the inflammatory response and cancer progression .

Neuroprotective Effects

Isoliquiritin apioside has been explored for its neuroprotective properties, particularly in inhibiting intracellular ROS generation and exerting antioxidative actions .

Anti-Inflammatory Properties

Research indicates that Isoliquiritin apioside possesses anti-inflammatory properties, which have been demonstrated through enzyme-linked immunosorbent assay (ELISA) and Western blot analysis .

Interaction with Receptors

In silico docking investigations have revealed that Isoliquiritin apioside can interact with active site residues at target receptors with low binding energies, suggesting potential applications in receptor-mediated pathways .

Effect on Tetanic Contraction and Genotoxicity

Isoliquiritin apioside has been effective in treating tetanic contraction and genotoxicity, although further research is needed to fully understand these effects .

Insights into Biosynthetic Pathways

Studies on the apiosylation reaction in the biosynthetic pathways of apiosides have provided insights into the bioactive natural products widely present in the plant kingdom .

Safety And Hazards

Neolicuroside is classified as a combustible solid. It does not have a flash point, indicating that it does not ignite easily .

properties

IUPAC Name

(E)-3-[4-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1-(2,4-dihydroxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30O13/c27-10-19-20(32)21(33)22(39-25-23(34)26(35,11-28)12-36-25)24(38-19)37-15-5-1-13(2-6-15)3-8-17(30)16-7-4-14(29)9-18(16)31/h1-9,19-25,27-29,31-35H,10-12H2/b8-3+/t19-,20-,21+,22-,23+,24-,25+,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMMVZVPAYFZNBM-KVFWHIKKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(O1)OC2C(C(C(OC2OC3=CC=C(C=C3)C=CC(=O)C4=C(C=C(C=C4)O)O)CO)O)O)O)(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC=C(C=C3)/C=C/C(=O)C4=C(C=C(C=C4)O)O)CO)O)O)O)(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501314302
Record name Isoliquiritin apioside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501314302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

550.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isoliquiritin apioside

CAS RN

120926-46-7
Record name Isoliquiritin apioside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120926-46-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Neolicuroside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120926467
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isoliquiritin apioside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501314302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Neolicuroside contribute to the antioxidant activity of licorice extract in food emulsions?

A1: While the exact mechanism of action of Neolicuroside isn't fully elucidated, research suggests that it, along with other phenolic derivatives like liquiritin apioside, glabrene, and 18β-glycyrrhetic acid, plays a crucial role in the antioxidant activity of licorice extract within soybean oil-in-water emulsions. [] These compounds are believed to act by:

  • Partitioning at the oil-water interface: This positioning allows them to effectively scavenge free radicals and inhibit lipid oxidation. []
  • Synergistic action with pea protein hydrolysates (PPHs): When used in combination with PPHs, Neolicuroside contributes to the formation of a thick and compact interfacial membrane around oil droplets. This membrane acts as a barrier, further protecting the oil from oxidation. []

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